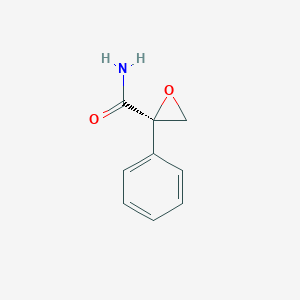
(2R)-2-phenyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-phenyloxirane-2-carboxamide, commonly known as phenyloxirane, is a chemical compound with a molecular formula of C9H9NO2. It is a chiral molecule, which means it has two enantiomers, (R)-phenyloxirane and (S)-phenyloxirane. Phenyloxirane has been studied extensively in the field of organic chemistry due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of phenyloxirane is not well understood, but it is believed to act as a nucleophile in various reactions. It has been shown to undergo ring-opening reactions with various electrophiles, including aldehydes, ketones, and imines.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of phenyloxirane. However, it has been shown to exhibit anticonvulsant activity in animal models, suggesting potential applications in the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
Phenyloxirane has several advantages for use in lab experiments, including its high chemical stability and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for some experiments.
Future Directions
There are several potential future directions for research on phenyloxirane, including the development of new synthetic methods and the exploration of its potential applications in the synthesis of pharmaceuticals and materials. Additionally, further research on its mechanism of action and potential therapeutic applications is warranted.
Synthesis Methods
Phenyloxirane can be synthesized through a variety of methods, including the reaction of phenylacetic acid with oxalyl chloride, followed by the addition of ammonia or a primary amine. Another method involves the reaction of phenylacetic acid with thionyl chloride, followed by the addition of sodium azide and reduction with lithium aluminum hydride.
Scientific Research Applications
Phenyloxirane has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has been used as a starting material for the synthesis of chiral amino acids, which are important building blocks for the synthesis of peptides and proteins.
properties
CAS RN |
154078-95-2 |
|---|---|
Product Name |
(2R)-2-phenyloxirane-2-carboxamide |
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R)-2-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C9H9NO2/c10-8(11)9(6-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)/t9-/m0/s1 |
InChI Key |
IDYVJALWLWIABQ-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@](O1)(C2=CC=CC=C2)C(=O)N |
SMILES |
C1C(O1)(C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C(=O)N |
synonyms |
Oxiranecarboxamide, 2-phenyl-, (2R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



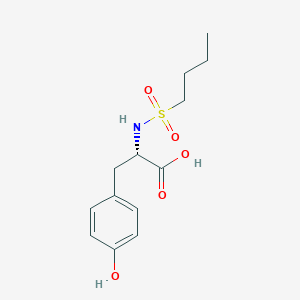
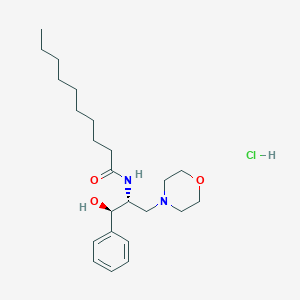
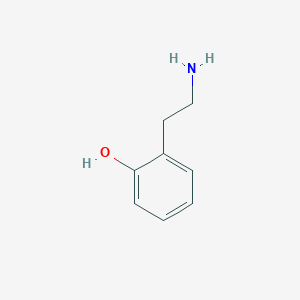
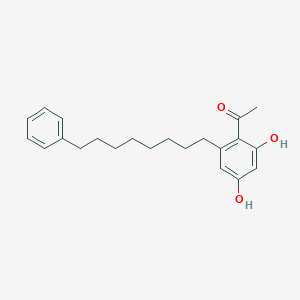
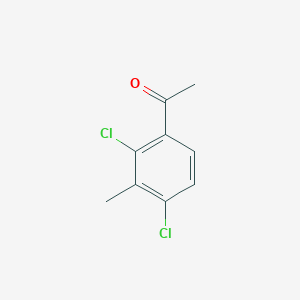

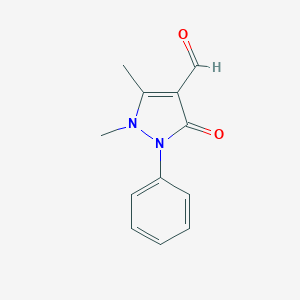
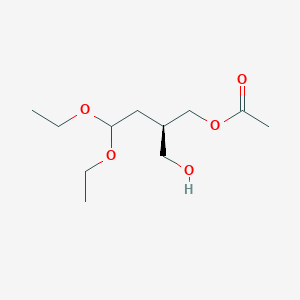

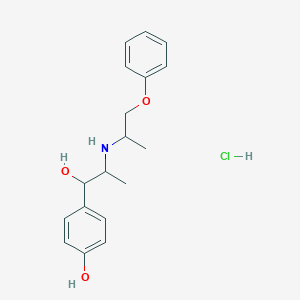
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)


